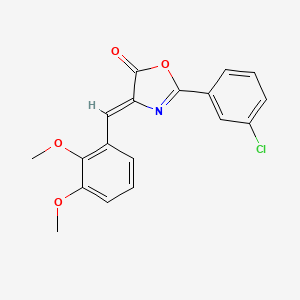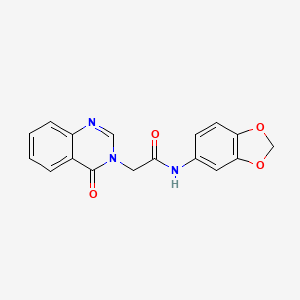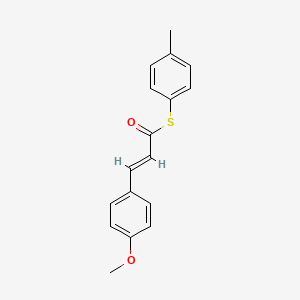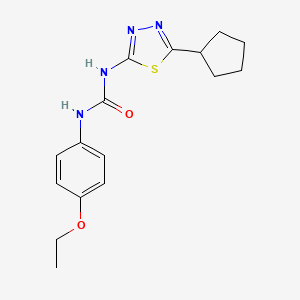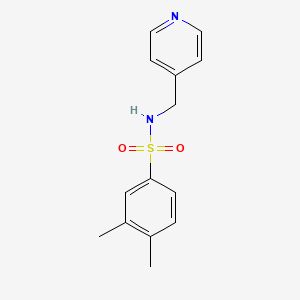
5-bromo-8-(4-nitrophenoxy)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-8-(4-nitrophenoxy)quinoline is a synthetic compound that belongs to the quinoline family. It is a highly potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its unique properties, this compound has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 5-bromo-8-(4-nitrophenoxy)quinoline involves the inhibition of CK2 activity. CK2 is a serine/threonine protein kinase that plays a critical role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound can modulate these cellular processes and potentially treat various diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the activity of CK2, which has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammation. Therefore, this compound has the potential to treat these diseases by modulating CK2 activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-bromo-8-(4-nitrophenoxy)quinoline in lab experiments is its high potency and selectivity for CK2. This allows for precise modulation of CK2 activity without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 5-bromo-8-(4-nitrophenoxy)quinoline. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to optimize its synthesis method to increase yield and purity. Additionally, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 5-bromo-8-(4-nitrophenoxy)quinoline involves several steps, including the bromination of 8-hydroxyquinoline, the reaction of the resulting compound with 4-nitrophenol, and the final cyclization reaction. The synthesis method has been optimized to yield high purity and yield of the final product.
Aplicaciones Científicas De Investigación
5-bromo-8-(4-nitrophenoxy)quinoline has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, this compound has been used in various studies to investigate the role of CK2 in different diseases, including cancer, neurodegenerative disorders, and inflammation.
Propiedades
IUPAC Name |
5-bromo-8-(4-nitrophenoxy)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-13-7-8-14(15-12(13)2-1-9-17-15)21-11-5-3-10(4-6-11)18(19)20/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZTUZKLWSIIPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)OC3=CC=C(C=C3)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

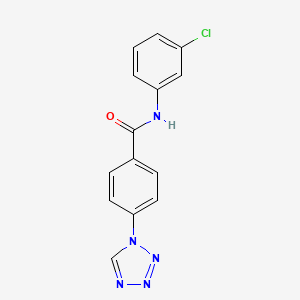
![3,4-dimethoxybenzaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5766873.png)
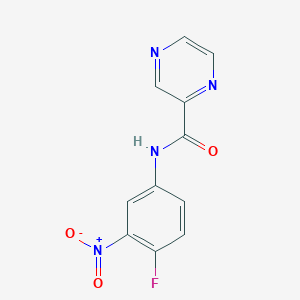
![2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B5766885.png)
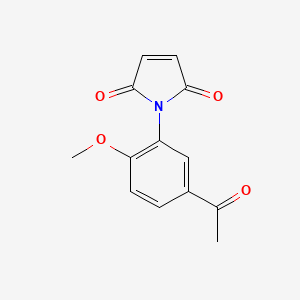

![1-[(4-methoxyphenyl)sulfonyl]-4-(4-methylbenzoyl)piperazine](/img/structure/B5766909.png)
![N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]-2-(4-isopropyl-2-methylphenoxy)acetohydrazide](/img/structure/B5766913.png)
